molecular formula C17H16N2OS B2558914 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione CAS No. 919028-83-4

1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione

Cat. No.: B2558914
CAS No.: 919028-83-4
M. Wt: 296.39
InChI Key: XPMNIRMIQMAYON-UHFFFAOYSA-N
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Description

1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a thione group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione typically involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with carbon disulfide under basic conditions to yield the desired imidazole-2-thione compound. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under hydrogenation conditions.

    Substitution: The benzyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like sodium methoxide for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 1-benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thione group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

  • 1-Benzyl-5-(4-hydroxyphenyl)-1,3-dihydro-2H-imidazole-2-thione
  • 1-Benzyl-5-(4-chlorophenyl)-1,3-dihydro-2H-imidazole-2-thione
  • 1-Benzyl-5-(4-nitrophenyl)-1,3-dihydro-2H-imidazole-2-thione

Comparison: 1-Benzyl-5-(4-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. Compared to its analogs with different substituents on the phenyl ring, the methoxy derivative may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-benzyl-4-(4-methoxyphenyl)-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c1-20-15-9-7-14(8-10-15)16-11-18-17(21)19(16)12-13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMNIRMIQMAYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CNC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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